molecular formula C19H19N3O2 B7471385 N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide

N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide

Cat. No. B7471385
M. Wt: 321.4 g/mol
InChI Key: DFZUWSNLFWWUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide, also known as MAQ or quinoline carboxamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for drug discovery and development.

Scientific Research Applications

N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, particularly against lung and breast cancer cells. It has also been shown to have anti-inflammatory properties and to be effective in treating rheumatoid arthritis. Additionally, N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been studied for its potential use as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, that are involved in cancer cell growth. It has also been shown to induce apoptosis in cancer cells. Additionally, N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been shown to have anti-inflammatory properties and to be effective in treating rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide in lab experiments is its unique structure, which makes it an attractive target for drug discovery and development. Additionally, N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been extensively studied and its properties are well understood. However, one of the limitations of using N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide in lab experiments is its potential toxicity, particularly at high doses.

Future Directions

There are a number of future directions for research on N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide. One area of interest is its potential use as a fluorescent probe for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide and its potential applications in cancer treatment and inflammation. Finally, research is needed to determine the optimal dosage and administration of N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide in order to minimize potential toxicity.

Synthesis Methods

The synthesis of N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide involves the reaction of 2-aminobenzophenone with methyl iodide to form N-methyl-2-aminobenzophenone, which is then reacted with ethyl 2-bromoacetate to form N-methyl-2-(2-oxoethyl)aminobenzophenone. This compound is then reacted with 4-chloroquinoline-2-carboxylic acid to form N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide.

properties

IUPAC Name

N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-22(14-7-3-2-4-8-14)12-11-20-19(24)16-13-18(23)21-17-10-6-5-9-15(16)17/h2-10,13H,11-12H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZUWSNLFWWUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1=CC(=O)NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide

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